molecular formula C8H8O3S B1601039 Methyl 5-acetylthiophene-2-carboxylate CAS No. 4101-81-9

Methyl 5-acetylthiophene-2-carboxylate

Cat. No. B1601039
CAS RN: 4101-81-9
M. Wt: 184.21 g/mol
InChI Key: ZZCGDQGSNGPPBQ-UHFFFAOYSA-N
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Patent
US08084489B2

Procedure details

A solution of 5-acetyl-thiophene-2-carboxylic acid (1 g, 5.88 mmol) in DMF (24 mL) is treated with potassium carbonate (813 mg, 5.88 mmol), then iodomethane (0.368 mL, 5.88 mmol), and stirred for 60 h at rt. The reaction mixture is acidified and extracted into ethyl acetate twice. The combined organic layers are washed with brine, dried, filtered, and concentrated, then taken up in ethyl acetate, washed with saturated aqueous potassium carbonate, dried, filtered and concentrated to give 5-acetyl-thiophene-2-carboxylic acid methyl ester (653 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
813 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:12](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:12][O:10][C:9]([C:7]1[S:8][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][CH:6]=1)=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(S1)C(=O)O
Name
Quantity
813 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.368 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate twice
WASH
Type
WASH
Details
The combined organic layers are washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with saturated aqueous potassium carbonate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 653 mg
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.